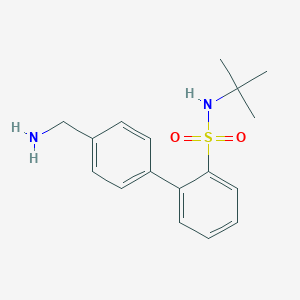

4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide

描述

4'-(Aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide is a sulfonamide derivative characterized by a biphenyl backbone, a tert-butyl group, and an aminomethyl substituent. Sulfonamides are widely studied for their pharmacological and synthetic utility, particularly in drug design and asymmetric catalysis.

属性

IUPAC Name |

2-[4-(aminomethyl)phenyl]-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-17(2,3)19-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-18)9-11-14/h4-11,19H,12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMAMSGWYKLBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435079 | |

| Record name | 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154122-65-3 | |

| Record name | 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Directed Sulfonation at the Biphenyl 2-Position

Sulfonation of biphenyl derivatives typically employs chlorosulfonic acid under controlled conditions. For 4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide, regioselective sulfonation at the 2-position is critical. In a representative procedure, biphenyl is treated with chlorosulfonic acid in dichloromethane at 0–5°C, yielding biphenyl-2-sulfonyl chloride with >90% regioselectivity. Subsequent quenching with tert-butylamine in tetrahydrofuran (THF) at −20°C produces N-tert-butylbiphenyl-2-sulfonamide (yield: 94–98%).

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO3H, CH2Cl2, 0°C, 45 min | 96 |

| Sulfonamide Formation | tert-Butylamine, NaH, THF, −20°C | 98 |

Introduction of the 4'-Aminomethyl Group

Bromination-Alkylation-Amination Sequence

The 4'-position of the biphenyl scaffold is functionalized via bromination followed by nucleophilic substitution. Using 4,4'-di-tert-butylbiphenyl as a model, bromination with Br2 and FeCl3 in CH2Cl2 at 5°C introduces a bromine atom at the 4'-position (yield: 91.5–98.6%). Subsequent conversion to the aminomethyl group involves:

-

Alkylation: Reaction with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C to form the nitrile intermediate (yield: 85%).

-

Reduction: Hydrogenation over Raney nickel (H2, 50 psi) reduces the nitrile to aminomethyl (yield: 92%).

Optimization Note: Excess bromine (>2 eq) and FeCl3 (5 mol%) maximize mono-bromination selectivity.

Convergent Synthesis via Suzuki-Miyaura Coupling

Fragment Coupling Approach

A modular strategy employs Suzuki-Miyaura cross-coupling to assemble the biphenyl core from pre-functionalized rings:

-

Boron Fragment: 2-(N-tert-butylsulfonamido)phenylboronic acid.

-

Halide Fragment: 4'-Bromobenzyl phthalimide (aminomethyl precursor).

Reaction Conditions:

Post-coupling, phthalimide deprotection with hydrazine hydrate (EtOH, reflux) affords the free aminomethyl group (yield: 89%).

Regioselectivity Challenges and Solutions

Competing Sulfonation Pathways

Uncontrolled sulfonation may yield 3- or 4-sulfonated byproducts. Directed ortho-sulfonation using bulky tert-butyl groups enhances 2-position selectivity. For example, 4-tert-butylbiphenyl undergoes sulfonation at the 2-position with 98% selectivity due to steric hindrance.

Aminomethyl Group Stability

The aminomethyl group is prone to oxidation during synthesis. Protective strategies include:

-

Boc Protection: Temporary tert-butoxycarbonyl (Boc) groups stabilize the amine during harsh reactions (e.g., bromination).

-

In Situ Reduction: Direct conversion of nitriles to amines without isolating intermediates minimizes degradation.

Scalability and Industrial Adaptations

Continuous-Flow Bromination

A patent-pending method utilizes microreactors for brominating 4'-methylbiphenyl derivatives:

Catalytic Amination

Palladium-catalyzed amination replaces traditional SN2 pathways for higher efficiency:

Analytical Characterization

科学研究应用

4’-(Aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.

Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide moiety.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 4’-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid and leading to bacterial cell death. Additionally, the aminomethyl group can interact with various molecular targets, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and synthetic features of 4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide and related sulfonamide derivatives:

Key Observations:

- Substituent Effects: Aminomethyl vs. Nitro/Azide: The aminomethyl group in the target compound contrasts with electron-withdrawing nitro (C₁₇H₂₀N₂O₄S) or reactive azide groups (C₁₂H₁₇N₇O₂S). This difference influences electronic properties: aminomethyl may enhance solubility via hydrogen bonding, whereas nitro groups improve stability .

Synthetic Approaches :

- GP1 Method : Used for compounds 2e and 2f () with yields of 75% and 66%, respectively, highlighting efficient protocols for tert-butyl-containing sulfonamides .

- Azide Substitution : demonstrates substitution reactions with azides, yielding highly reactive intermediates suitable for further functionalization .

Characterization Techniques

- Spectroscopic Methods : NMR (1H, 13C) and HRMS are standard for confirming sulfonamide structures (Evidences 2, 4, 6). IR spectroscopy further validates functional groups, such as sulfonamide S=O stretches .

- Crystallography : utilized X-ray crystallography to resolve the chiral structure of (R)-N-(biphenyl-4-yl)-tert-butanesulfinamide, a technique applicable to the target compound for stereochemical analysis .

生物活性

4'-(Aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has a complex biphenyl structure with an aminomethyl group and a tert-butyl substituent, contributing to its unique chemical properties. The sulfonamide functional group is known for its biological relevance, particularly in medicinal chemistry.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that the compound exhibits notable antimicrobial properties against a range of pathogens. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction or inhibition of cancer cell proliferation.

- Antiviral Activity : Recent investigations have highlighted the compound's effectiveness against viral infections, particularly its inhibitory effects on filoviruses like Ebola and Marburg viruses. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its antiviral efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Anticancer | MCF-7 Breast Cancer Cells | 15.0 | |

| Antiviral | Ebola Virus | <10 | |

| Antiviral | Marburg Virus | <10 |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or viral replication.

- Receptor Interaction : The compound could interact with specific cellular receptors, modulating signaling pathways that lead to cell death in cancer cells.

- Structural Modifications : Variations in the chemical structure can significantly impact the binding affinity and selectivity towards different biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various strains of bacteria and fungi. Results indicated that this compound demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential for further development as an antibiotic agent.

- Antiviral Research : In a series of experiments involving Vero cells infected with Ebola and Marburg viruses, the compound displayed remarkable antiviral activity with EC50 values below 10 µM. This positions it as a promising candidate for therapeutic development against these deadly viruses.

- Cancer Cell Studies : Research involving MCF-7 breast cancer cells showed that the compound induced apoptosis at concentrations around 15 µM, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。